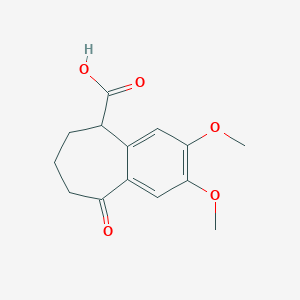

6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid is a chemical compound known for its unique structure and properties. It is a derivative of diethyl phenylmalonate and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid involves several steps. One common synthetic route includes the use of oxazoline derivatives, which can yield the desired compound with varying degrees of enantioselectivity . Industrial production methods often involve the use of specific catalysts and reaction conditions to optimize yield and purity .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 6,7,8,9-tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic acid span several fields:

Medicinal Chemistry

This compound has been studied for its potential as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. Research indicates that derivatives sharing its core structure exhibit significant antiviral activity, making them candidates for further development in antiviral therapies.

Neurology

Compounds similar to this compound have been investigated for their therapeutic effects in models of Parkinson’s disease. These studies suggest that such compounds may offer neuroprotective benefits and could be explored as treatments for neurodegenerative conditions.

Organic Synthesis

As a versatile building block in organic synthesis, this compound can facilitate the construction of complex molecules in various chemical reactions. Its structural features allow it to participate in diverse synthetic pathways, making it valuable for developing new compounds with desired properties.

Case Studies and Experimental Findings

Several studies have highlighted the effectiveness of derivatives of this compound:

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Derivatives demonstrated potent inhibition against influenza virus PA endonuclease. |

| Neuroprotective Effects | Compounds were shown to protect dopaminergic neurons in Parkinson’s models. |

| Synthetic Applications | Utilized as an intermediate in the synthesis of more complex organic molecules. |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to affect certain biochemical processes, although the exact pathways and targets are still under investigation . Its effects are mediated through its unique chemical structure and reactivity.

Comparación Con Compuestos Similares

2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid can be compared to other similar compounds such as 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate and 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one . These compounds share similar structural features but differ in their specific chemical properties and reactivity, highlighting the uniqueness of 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid .

Actividad Biológica

6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic acid (CAS No. 58774-26-8) is a chemical compound notable for its unique structural characteristics and potential biological activities. This compound has garnered attention in scientific research due to its applications in various fields, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C14H16O5 |

| Molecular Weight | 264.27 g/mol |

| IUPAC Name | 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydrobenzoannulene-5-carboxylic acid |

| InChI Key | FMLQWOGAUHAOMM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Although the exact mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. For instance:

- Cytotoxicity : Studies have shown that it possesses selective cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in MCF-7 breast cancer cells .

- IC50 Values : The IC50 values for this compound against different cancer cell lines are under investigation but are expected to be comparable to other known anti-cancer agents .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound relative to other compounds with similar structures or activities, a comparative analysis is essential.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6,7,8,9-Tetrahydro-2,3-dimethoxy... | TBD | Induces apoptosis in cancer cells |

| Compound A (e.g., N-(3-bromobenzyl) noscapine) | 6.7 - 72.9 | Binds to tubulin |

| Compound B (e.g., Carnosol) | TBD | Targets NFκB and PI3K/Akt pathways |

Case Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer properties of various derivatives of benzocycloheptene compounds. The findings indicated that derivatives similar to 6,7,8,9-Tetrahydro-2,3-dimethoxy... showed promising results in inhibiting tumor growth in xenograft models .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds may modulate key signaling pathways associated with cell survival and apoptosis. This modulation could lead to enhanced therapeutic effects against resistant cancer types .

Propiedades

IUPAC Name |

2,3-dimethoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLQWOGAUHAOMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.